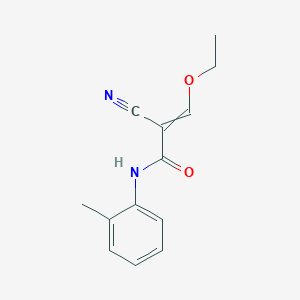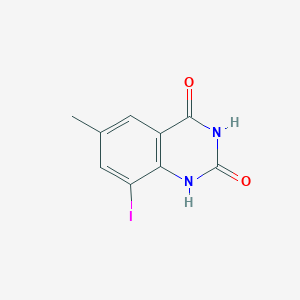
8-iodo-6-methyl-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and methyl groups in the quinazoline structure can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione typically involves the iodination of a quinazoline precursor. One common method is the electrophilic substitution reaction where iodine is introduced into the quinazoline ring. The reaction conditions often include the use of iodine or iodine monochloride in the presence of a catalyst such as silver nitrate or copper(II) sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can remove the iodine atom, leading to the formation of 6-methylquinazoline-2,4(1H,3H)-dione.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 6-Methylquinazoline-2,4(1H,3H)-dione.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione depends on its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylquinazoline-2,4(1H,3H)-dione: Lacks the iodine atom, which may result in different biological activities.
8-Bromo-6-methylquinazoline-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of iodine.
8-Chloro-6-methylquinazoline-2,4(1H,3H)-dione: Contains a chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
The presence of the iodine atom in 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione can significantly influence its chemical reactivity and biological interactions, making it unique compared to its halogenated analogs.
Propiedades
Número CAS |
667916-39-4 |
|---|---|
Fórmula molecular |
C9H7IN2O2 |
Peso molecular |
302.07 g/mol |
Nombre IUPAC |
8-iodo-6-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7IN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
Clave InChI |
JEVUWHZVOGKSPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)I)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


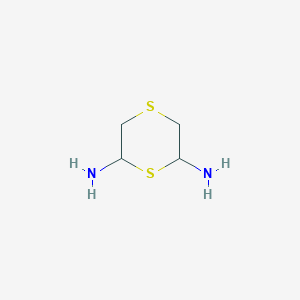
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
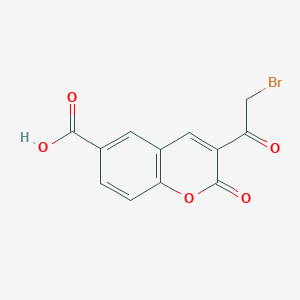
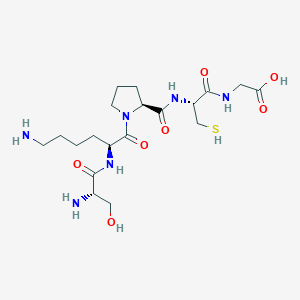
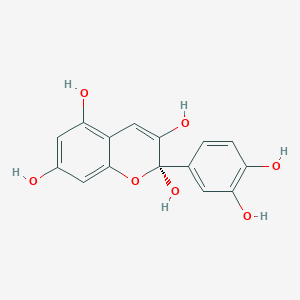
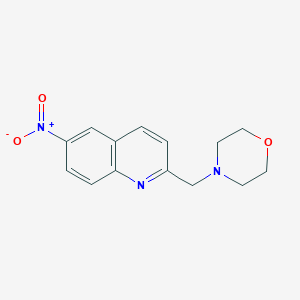
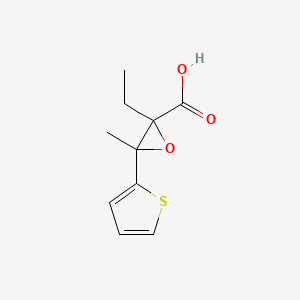
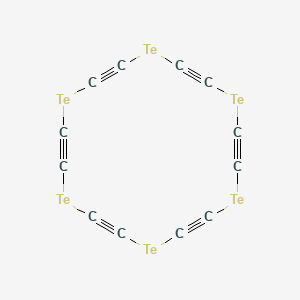

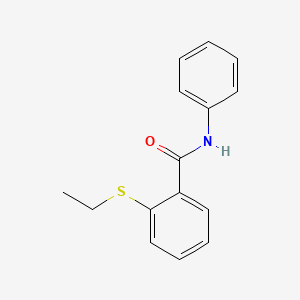
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
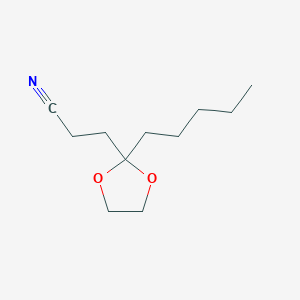
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
